N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Description
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features an oxazolo[5,4-d]pyrimidine core
Properties
IUPAC Name |
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-4-18-10(19-5-2)6-7-14-12-11-9(3)17-20-13(11)16-8-15-12/h8,10H,4-7H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSBCHIAJHVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC1=C2C(=NOC2=NC=N1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium ethoxide for condensation reactions, and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Biological Studies: It is used in studies involving protein tyrosine kinases, which play crucial roles in cellular activities such as growth and differentiation.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein tyrosine kinases. These enzymes are involved in various cellular processes, and the compound can inhibit their activity, leading to effects such as cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds within the active site of these kinases, blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry as kinase inhibitors.
Thiazolo[3,2-a]pyrimidine: Known for its use in the synthesis of antiviral and immunosuppressive agents.
Uniqueness
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with protein tyrosine kinases sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
